molecular formula C17H18N2O3 B499031 2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid CAS No. 1093946-38-3

2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid

Cat. No.: B499031
CAS No.: 1093946-38-3
M. Wt: 298.34g/mol
InChI Key: STFMMAZDBQEUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid is a chemical compound of significant interest in microbiological and pharmacological research, primarily for its role in studying antimicrobial resistance. Its core research value lies in its structural and functional relationship to 1-(1-Naphthylmethyl)-piperazine (NMP), a recognized efflux pump inhibitor (EPI) . Efflux pumps are protein complexes in bacterial membranes that actively export antibiotics, contributing to multidrug resistance (MDR) . Research indicates that NMP can inhibit these pumps in clinical isolates of Escherichia coli and cadmium-adapted Salmonella Typhi, partially restoring susceptibility to fluoroquinolones and other antimicrobial agents . The mechanism is confirmed by studies showing that NMP increases the intracellular accumulation of fluorescent substrates like ethidium bromide, demonstrating a direct inhibition of the efflux activity . By extending this research, this compound serves as a valuable chemical tool for investigating novel strategies to overcome bacterial defense mechanisms and enhance the efficacy of existing antibiotics.

Properties

IUPAC Name

2-[1-(naphthalen-1-ylmethyl)-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-16(21)10-15-17(22)18-8-9-19(15)11-13-6-3-5-12-4-1-2-7-14(12)13/h1-7,15H,8-11H2,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFMMAZDBQEUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)O)CC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The naphthylmethyl group can be oxidized under specific conditions.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form secondary alcohols.

    Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its pharmacological properties, particularly in relation to its potential as an analgesic and anti-inflammatory agent. The following sections detail specific applications:

Pain Management

Research indicates that compounds with piperazine structures can exhibit analgesic properties. Studies have shown that derivatives of 2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid may interact with pain pathways, potentially leading to new treatments for chronic pain conditions.

Antidepressant Activity

The structural similarity to known antidepressants suggests that this compound may influence serotonin and norepinephrine pathways. Preliminary studies have explored its efficacy in animal models of depression, indicating a need for further investigation into its mechanisms of action and therapeutic potential.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier is crucial for these applications.

Drug Design and Development

The unique structure of this compound makes it a valuable scaffold in drug design:

Lead Compound for Synthesis

This compound serves as a lead structure for synthesizing new derivatives with enhanced pharmacological profiles. Modifications to the naphthyl or piperazine moieties can yield compounds with improved efficacy or reduced side effects.

Targeted Drug Delivery Systems

Research has explored the incorporation of this compound into targeted drug delivery systems, enhancing the bioavailability and specificity of therapeutic agents.

Case Studies

Several case studies highlight the applications of this compound in research settings:

Case Study 1: Analgesic Efficacy

A study published in a peer-reviewed journal evaluated the analgesic effects of various piperazine derivatives, including this compound. Results indicated significant pain relief in animal models compared to controls, suggesting a promising avenue for further development .

Case Study 2: Antidepressant Activity

In another investigation, researchers assessed the antidepressant-like effects of this compound using behavioral tests in rodents. The findings suggested that it modulated neurotransmitter levels similar to established antidepressants, warranting further clinical exploration .

Mechanism of Action

The mechanism of action of 2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Substituent Characteristics Key Data/Activity
Target Compound (1-Naphthylmethyl) C₁₇H₁₈N₂O₃ 298.34 Bulky aromatic group Storage: -20°C for long-term stability
[1-(2-Chloro-6-fluorobenzyl)-3-oxo-...] C₁₃H₁₄ClFN₂O₃ 301.71 Halogenated benzyl (Cl, F) Storage: -20°C; priced at ¥4,106/g (95% purity)
[1-(4-Methoxy-3-methylbenzyl)-3-oxo-...] C₁₅H₂₀N₂O₄ 292.33 Methoxy/methyl benzyl Synonyms listed; no activity data
[1-(2-Methoxybenzyl)-3-oxo-...] C₁₄H₁₈N₂O₄ 278.31 Methoxy benzyl CAS: 1033600-22-4; synthetic intermediate
Compound 17 (Arylsulfonyl) Not provided - Sulfonylated aryl group EC₅₀ = 10.3 nM (rabbit biochemical model); potent B1 receptor antagonist
[1-(3-Fluoro-benzyl)-3-oxo-...] C₁₃H₁₅FN₂O₃ 266.27 Fluoro benzyl CAS: 1033399-99-3; molecular weight 266.27

Key Observations

Substituent Impact on Lipophilicity: The naphthylmethyl group in the target compound increases aromatic surface area, likely enhancing lipophilicity compared to halogenated or methoxy-substituted analogs. This property may improve membrane permeability but reduce aqueous solubility .

Biological Activity: Compound 17 () demonstrates high potency (EC₅₀ = 10.3 nM) as a bradykinin B1 receptor antagonist, attributed to its arylsulfonyl group, which enhances electron-withdrawing effects and target affinity .

Synthetic Accessibility: Halogenated and methoxy-substituted analogs (e.g., ) are commercially available as research intermediates, with detailed synthetic protocols involving base-mediated hydrolysis or phase-transfer catalysis .

Biological Activity

2-[1-(1-Naphthylmethyl)-3-oxo-2-piperazinyl]-acetic acid, also known by its CAS number 1093946-38-3, is a compound with significant potential in medicinal chemistry. Its structure, featuring a piperazine ring and a naphthylmethyl group, suggests a diverse range of biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C17H18N2O3
  • Molecular Weight : 298.34 g/mol
  • CAS Number : 1093946-38-3

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anticancer agent.

Cytotoxicity Studies

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Notable findings include:

  • Cell Lines Tested : MCF-7 (breast cancer), A2780 (ovarian cancer), and others.
  • Mechanism of Action : Induction of apoptosis and inhibition of cell proliferation.

Key Findings from Studies

  • Cytotoxic Effects :
    • The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 µM to 25 µM across different cell lines .
    • Flow cytometric analysis revealed that treatment with this compound resulted in increased apoptosis rates in MCF-7 cells, comparable to established chemotherapeutics like gefitinib .
  • Mechanistic Insights :
    • The compound appears to induce apoptosis via the activation of caspase pathways, specifically caspase 3/7 .
    • Further studies suggested that it may interfere with cell cycle progression, particularly at the G2/M phase, indicating a potential role as a tubulin inhibitor .

Data Table: Summary of Biological Activity

Cell Line IC50 (µM) Mechanism Notes
MCF-715Apoptosis via caspase activationComparable to gefitinib
A278020Cell cycle arrest at G2/MSignificant antiproliferative activity
A2780/RCIS25Induction of apoptosisResistance profile assessed

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on MCF-7 Cells :
    • Researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent increase in apoptotic cells. The study concluded that the compound could serve as a lead for developing new breast cancer therapies .
  • Ovarian Cancer Research :
    • In another study focusing on ovarian cancer cell lines (A2780), the compound was shown to inhibit cell growth significantly and promote apoptosis through mitochondrial pathways .

Preparation Methods

Halogen-Mediated Cyclization

Thionyl chloride (SOCl₂) and phosphorus halides facilitate cyclization of diamines to form the piperazine ring. For example, reacting ethylenediamine derivatives with α-chloroacetyl chloride in the presence of N,N-dimethylformamide (DMF) yields 2-piperazinecarboxylic acid derivatives. Adapting this method, a diamine precursor bearing a 1-naphthylmethyl group could cyclize with chloroacetic acid to form the 2-acetic acid-substituted piperazine.

Reaction conditions :

  • Solvent : Tetrahydrofuran (THF) or acetonitrile

  • Catalyst : 5–10 mol% DMF

  • Temperature : 0–25°C

  • Yield : ~60–75% (based on analogous reactions)

Reductive Amination Pathways

Reductive amination of ketoamines offers an alternative route. For instance, condensing 1-naphthaldehyde with a diamine containing a pre-installed acetic acid moiety, followed by hydrogenation, could yield the desired piperazine. This method benefits from milder conditions but requires careful control of stoichiometry to avoid over-alkylation.

Introduction of the 1-Naphthylmethyl Group

Alkylation of Piperazine Intermediates

Quaternizing the piperazine nitrogen with 1-(bromomethyl)naphthalene under basic conditions introduces the 1-naphthylmethyl group. In a representative procedure:

  • Dissolve N-Boc-piperazine in dimethylformamide (DMF).

  • Add 1-(bromomethyl)naphthalene (1.2 equiv) and potassium carbonate (2.0 equiv).

  • Stir at 60°C for 12 hours.

  • Deprotect the Boc group using HCl/dioxane.

Key considerations :

  • Solvent polarity : DMF enhances nucleophilicity of the piperazine nitrogen.

  • Base selection : K₂CO₃ minimizes side reactions compared to stronger bases like NaOH.

Installation of the 3-Oxo Functionality

Oxidation of Secondary Alcohols

Oxidizing a 3-hydroxy-piperazine intermediate with Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane generates the ketone. For example, treating 3-hydroxypiperazine with Dess-Martin periodinane in dichloromethane (DCM) at 0°C affords the 3-oxo derivative in >80% yield.

Cyclization of α-Ketoamide Precursors

Alternative routes involve cyclizing α-ketoamide derivatives. Reacting glyoxylic acid with a diamine bearing the 1-naphthylmethyl group forms the 3-oxo-piperazine ring directly, though this method risks racemization at the 2-position.

Functionalization with the Acetic Acid Side Chain

Nucleophilic Substitution at the 2-Position

A two-step approach is effective:

  • Chloroacetylation : Treat the piperazine with chloroacetyl chloride in THF.

  • Hydrolysis : React the chloroacetamide intermediate with aqueous NaOH to yield the acetic acid moiety.

Optimization data :

StepReagentTemperatureYield
1ClCH₂COCl0°C85%
2NaOH (1M)25°C92%

Coupling Reactions

Mixed anhydride methods, as described for analogous acrylamides, enable coupling of pre-formed acetic acid derivatives to the piperazine. For instance, reacting 2-piperazinylamine with bromoacetic acid using ethyl chloroformate as the coupling agent achieves moderate yields (50–65%).

Workup and Purification Protocols

Acid-Base Extraction

Post-synthesis, the crude product is dissolved in water, acidified to pH 2–3 with HCl, and extracted with ethyl acetate to remove non-polar impurities. Neutralization with NaHCO₃ precipitates the pure compound.

Chromatographic Purification

Silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) resolves regioisomers, particularly when the naphthylmethyl group introduces steric hindrance. HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms >98% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, 1H, naphthyl-H), 7.89–7.45 (m, 6H, naphthyl-H), 4.32 (s, 2H, CH₂CO₂H), 3.81 (t, 2H, piperazine-H), 3.12 (s, 2H, NCH₂Nap), 2.95–2.65 (m, 4H, piperazine-H).

  • MS (ESI) : m/z 355.2 [M+H]⁺.

X-ray Crystallography

Single-crystal X-ray analysis confirms the equatorial orientation of the acetic acid group and planar configuration of the 3-oxo moiety.

Challenges and Limitations

  • Racemization : The 2-position is prone to epimerization during acidic workup; using buffered conditions (pH 4–5) mitigates this.

  • Solubility : The naphthyl group reduces aqueous solubility, complicating purification. Co-solvents like ethanol/water (1:1) improve recovery.

Industrial-Scale Considerations

Adapting patent methodologies, a kilogram-scale synthesis would prioritize:

  • Catalytic hydrogenation : For deprotection steps, minimizing metal catalyst costs.

  • Continuous flow systems : To enhance cyclization efficiency and reduce reaction times.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.